Product packaging for Methyl 5-bromo-3-chloro-2-methylbenzoate(Cat. No.:CAS No. 1522778-35-3)

Methyl 5-bromo-3-chloro-2-methylbenzoate

Cat. No.: B2667798
CAS No.: 1522778-35-3
M. Wt: 263.52
InChI Key: LXRLPGXLBLBKTR-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Synthetic Chemistry

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental precursors in a vast array of organic transformations. google.comorganic-chemistry.orggoogleapis.com Their utility stems from the carbon-halogen bond, which can be activated to participate in a variety of bond-forming reactions. Most notably, aryl halides are key substrates in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. numberanalytics.comwikipedia.org These palladium-catalyzed reactions have revolutionized the synthesis of biaryls, substituted alkenes, and alkynes, which are common structural units in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.orgnih.gov The nature of the halogen atom (F, Cl, Br, I) influences the reactivity of the aryl halide, with iodides and bromides generally being more reactive in oxidative addition steps. organic-chemistry.org

Role of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters, and specifically methyl benzoates, are important intermediates in organic synthesis. hmdb.canumberanalytics.comnih.gov The ester group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta-position. youtube.comaiinmr.com Furthermore, the ester functionality itself can undergo various transformations. For instance, it can be hydrolyzed to the corresponding benzoic acid, reduced to a benzyl (B1604629) alcohol, or reacted with organometallic reagents to form tertiary alcohols. numberanalytics.com Benzoate esters are also employed in the synthesis of more complex molecules, including pharmaceuticals and fragrances. numberanalytics.comglpbio.com

Overview of Multi-Halogenated Aromatic Scaffolds

Aromatic compounds bearing multiple halogen atoms, known as polyhalogenated aromatic compounds, offer a platform for sequential and site-selective functionalization. science.govmdpi.com The differential reactivity of various carbon-halogen bonds (e.g., C-Br vs. C-Cl) can be exploited to introduce different substituents at specific positions on the aromatic ring. This regioselective functionalization is a powerful tool in the construction of highly substituted and complex molecular architectures. nih.gov Multi-halogenated aromatic scaffolds are therefore valuable intermediates in the synthesis of intricate target molecules, allowing for a stepwise and controlled elaboration of the chemical structure.

Research Landscape of Substituted Methyl Benzoates

The research landscape for substituted methyl benzoates is broad and active, with studies ranging from the development of new synthetic methodologies to their application in various fields. stackexchange.com Researchers are continuously exploring novel catalysts and reaction conditions to achieve efficient and selective synthesis of these compounds. google.comorganic-chemistry.org Substituted methyl benzoates are investigated for their biological activities and as precursors to a wide range of functional molecules. The introduction of various substituents onto the methyl benzoate framework allows for the fine-tuning of electronic and steric properties, making them versatile tools for medicinal chemistry and materials science. rjpbcs.comorganic-chemistry.org

Methyl 5-bromo-3-chloro-2-methylbenzoate: A Detailed Profile

This compound is a specific example of a multi-halogenated and substituted methyl benzoate. Its chemical structure, featuring a bromine atom, a chlorine atom, and a methyl group on the benzene (B151609) ring in addition to the methyl ester, suggests its potential as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1522778-35-3
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
IUPAC Name This compound
SMILES O=C(OC)C1=CC(Br)=CC(Cl)=C1C
Appearance White to off-white solid

Note: Data sourced from publicly available chemical supplier information.

Synthesis of this compound

While specific, detailed, and peer-reviewed synthetic procedures for this compound are not extensively documented in publicly accessible literature, its synthesis can be logically deduced from established organic chemistry principles. A plausible synthetic route would likely commence from a readily available substituted toluene (B28343) or benzoic acid derivative.

A potential synthetic pathway could involve the following key steps:

Halogenation of a Substituted Toluene: Starting with 2-methylbenzoic acid or a related toluene derivative, sequential halogenation reactions could introduce the bromine and chlorine atoms onto the aromatic ring. The directing effects of the existing substituents (the methyl and carboxyl groups) would need to be carefully considered to achieve the desired 3-chloro and 5-bromo substitution pattern.

Esterification: The final step would involve the esterification of the resulting 5-bromo-3-chloro-2-methylbenzoic acid with methanol (B129727), typically under acidic conditions, to yield the target methyl ester.

Alternative routes might involve the strategic introduction of the methyl group or the ester functionality at different stages of the synthesis, depending on the availability of starting materials and the desired control over regioselectivity.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its various functional groups. The presence of two different halogen atoms opens up possibilities for selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for the selective functionalization at the 5-position.

Potential applications of this compound as a synthetic intermediate could include:

Pharmaceutical Synthesis: As a building block for the synthesis of complex drug molecules where a polysubstituted aromatic core is required.

Agrochemical Development: In the creation of novel pesticides and herbicides.

Materials Science: As a monomer or precursor for the synthesis of specialized polymers and functional materials.

The unique substitution pattern of this compound makes it a valuable tool for chemists seeking to introduce a specific arrangement of substituents onto an aromatic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B2667798 Methyl 5-bromo-3-chloro-2-methylbenzoate CAS No. 1522778-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRLPGXLBLBKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522778-35-3
Record name methyl 5-bromo-3-chloro-2-methylbenzoate
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Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of Methyl 5-bromo-3-chloro-2-methylbenzoate

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available precursors. This process highlights the key bond formations and the strategic challenges, particularly concerning regioselectivity.

The most logical disconnections for this compound are the carbon-halogen bonds (C-Br and C-Cl). This approach simplifies the target molecule back to a more fundamental aromatic scaffold.

Two primary retrosynthetic pathways emerge from this analysis:

Pathway A: Disconnecting the C-Br bond first identifies Methyl 3-chloro-2-methylbenzoate as the immediate precursor. A subsequent disconnection of the C-Cl bond from this precursor leads back to Methyl 2-methylbenzoate (B1238997) .

Pathway B: Alternatively, disconnecting the C-Cl bond first points to Methyl 5-bromo-2-methylbenzoate as the key intermediate. Further disconnection of the C-Br bond also leads back to Methyl 2-methylbenzoate .

Both pathways converge on Methyl 2-methylbenzoate as a logical starting material, which can be synthesized from 2-methylbenzoic acid through Fischer esterification. The feasibility of the forward synthesis for each pathway depends entirely on the directing effects of the substituents on the aromatic ring.

The regiochemical outcome of the electrophilic halogenation steps is dictated by the electronic and steric properties of the substituents already present on the benzene (B151609) ring: the methyl group (-CH3), the methoxycarbonyl group (-COOCH3), and the halogen atom (-Cl or -Br).

The directing effects of these groups are summarized in the table below.

Substituent GroupElectronic EffectDirecting Effect
-CH3 (Methyl)Activating (Inductive)Ortho, Para
-COOCH3 (Methoxycarbonyl)Deactivating (Resonance)Meta
-Cl, -Br (Halogens)Deactivating (Inductive)Ortho, Para

In the forward synthesis starting from Methyl 2-methylbenzoate , the first halogenation must be considered. The methyl group directs electrophiles to positions 3, 5, and the blocked position 6 (ortho/para), while the deactivating methoxycarbonyl group directs to positions 3 and 5 (meta). Both groups, therefore, reinforce substitution at positions 3 and 5, making the formation of a mixture of Methyl 3-halo-2-methylbenzoate and Methyl 5-halo-2-methylbenzoate likely.

Analysis of Pathway A (Chlorination then Bromination):

Chlorination of Methyl 2-methylbenzoate: This step would yield a mixture of isomers, from which Methyl 3-chloro-2-methylbenzoate must be isolated.

Bromination of Methyl 3-chloro-2-methylbenzoate: In this precursor, the directing effects align favorably. The -CH3 group directs to position 5 (para). The -COOCH3 group directs to position 5 (meta). The -Cl group also directs to position 5 (para). This strong convergence of directing effects suggests that bromination would occur with high regioselectivity at the C5 position to yield the final product.

Analysis of Pathway B (Bromination then Chlorination):

Bromination of Methyl 2-methylbenzoate: This would produce a mixture requiring the isolation of Methyl 5-bromo-2-methylbenzoate.

Chlorination of Methyl 5-bromo-2-methylbenzoate: Here, the -CH3 group directs to position 3 (ortho). The -COOCH3 group directs to position 3 (meta). The -Br group also directs to position 3 (ortho). This alignment indicates that chlorination should proceed selectively at the C3 position.

Both pathways are theoretically viable, with the ultimate choice likely depending on the efficiency of the initial halogenation and the ease of isomer separation.

Direct Synthesis Approaches

The forward synthesis of this compound relies on well-established electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The key is the generation of a potent electrophile that can react with the moderately deactivated aromatic ring. masterorganicchemistry.com

Aromatic halogenation typically involves reacting the aromatic compound with a halogen (e.g., Br2 or Cl2) in the presence of a catalyst. masterorganicchemistry.comlibretexts.org The catalyst, usually a Lewis acid, polarizes the halogen-halogen bond, creating a highly electrophilic species that is attacked by the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a cationic intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. libretexts.org

For the bromination steps outlined in the retrosynthetic analysis, several protocols can be employed. While elemental bromine with a Lewis acid like ferric bromide (FeBr3) is a classic method, N-bromosuccinimide (NBS) has emerged as a widely used and often milder alternative, particularly when high regioselectivity is desired. acs.orggoogle.com The reaction with NBS is typically catalyzed by a strong protic acid, such as sulfuric acid. google.com

ReagentCatalyst / Co-reagentTypical Conditions
Br2 FeBr3 or AlBr3Anhydrous solvent (e.g., CH2Cl2, CCl4), Room Temperature
N-bromosuccinimide (NBS) H2SO4Acetonitrile or DMF solvent, 0°C to Room Temperature
Br2 Acetic AcidAcetic acid as solvent, Room Temperature

Chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). google.com This method is effective but requires careful handling of the gaseous chlorine. N-chlorosuccinimide (NCS) offers a solid, more manageable alternative reagent for electrophilic chlorination, often used with an acid catalyst. acs.orgresearchgate.net

ReagentCatalyst / Co-reagentTypical Conditions
Cl2 (gas) FeCl3 or AlCl3Anhydrous solvent (e.g., CCl4, DCE), 0°C to Room Temperature
N-chlorosuccinimide (NCS) H2SO4 or TFAAcetonitrile or DCE solvent, Room Temperature to 50°C
Sulfuryl Chloride (SO2Cl2) AlCl3Anhydrous solvent, Room Temperature

Electrophilic Aromatic Substitution Strategies for Halogen Introduction

Sequential Halogenation Studies

Sequential halogenation is a critical aspect of the synthesis, requiring precise control of reaction conditions to ensure the correct placement of the bromine and chlorine atoms on the aromatic ring. The directing effects of the existing substituents (the methyl and carboxyl or ester groups) play a pivotal role in the outcome of these electrophilic aromatic substitution reactions.

Research into the halogenation of similar aromatic systems provides insights into the likely outcomes. For instance, in the synthesis of related halo-benzoic acids, the order of halogen introduction is paramount. The methyl group is an ortho-, para-director, while the carboxyl group is a meta-director. When both are present, their combined influence and steric hindrance dictate the position of incoming electrophiles.

One plausible pathway involves the initial chlorination of 2-methylbenzoic acid or its methyl ester, followed by bromination. The initial chlorination would likely yield a mixture of isomers, with 3-chloro-2-methylbenzoic acid being a key intermediate. Subsequent bromination of this intermediate would then be directed by the existing substituents. The strong deactivating and meta-directing nature of the chlorine atom, combined with the ortho-, para-directing effect of the methyl group, would favor the introduction of bromine at the 5-position.

Conversely, initial bromination of 2-methylbenzoic acid, followed by chlorination, presents another strategic option. The bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay between the methyl and bromo substituents would guide the incoming chloro group.

A study on the synthesis of 5-bromo-2-chlorobenzoic acid highlights the challenges of achieving high selectivity in halogenation reactions, often leading to the formation of isomeric impurities. researchgate.net The use of specific catalysts and controlled reaction conditions is essential to minimize the formation of these byproducts.

Alkylation Methods for Methyl Group Introduction

While the primary synthetic routes typically start with a precursor already containing the methyl group (e.g., m-toluic acid or 2-methylbenzoic acid), it is theoretically possible to introduce the methyl group at a later stage through alkylation. However, Friedel-Crafts alkylation on a polysubstituted and deactivated benzene ring, such as a bromo-chlorobenzoic acid, is generally challenging and not a preferred synthetic strategy due to potential side reactions and low yields. The strong deactivating effects of the halogen and carboxyl groups make the aromatic ring less susceptible to electrophilic attack by an alkylating agent.

Esterification Techniques for Benzoic Acid Derivatives

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 5-bromo-3-chloro-2-methylbenzoic acid. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.comyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed. For sterically hindered benzoic acids, which can be the case with ortho-substituted derivatives, the esterification might require more forcing conditions, such as higher temperatures or the use of alternative esterification methods.

One documented method for the esterification of a similar compound, 4-bromo-2-chlorobenzoic acid, involves bubbling dry hydrogen chloride gas through a methanol solution of the acid until reflux, followed by stirring at room temperature. This process resulted in a 94% yield of the corresponding methyl ester. chemicalbook.com

Esterification Method Reagents Conditions Yield Reference
Fischer EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄, HCl)RefluxVariable chemicalbook.comyoutube.com
HCl-Catalyzed EsterificationMethanol, Dry HCl gasReflux then Room Temp.94% chemicalbook.com

Stepwise Functionalization Routes

A more controlled and often preferred approach to synthesizing highly substituted aromatic compounds like this compound is through a stepwise functionalization route, starting from a simpler, readily available precursor.

Synthesis from m-Toluic Acid or Related Precursors

A logical starting material for the synthesis is 2-amino-3-methylbenzoic acid. A method for the preparation of the related 2-amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid using cyanuric chloride. patsnap.com This chlorinated intermediate can then potentially undergo a Sandmeyer reaction to replace the amino group with a bromine atom.

Alternatively, starting with 3-chloro-2-methylbenzoic acid is a viable route. This intermediate can be synthesized through various methods. One approach involves the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst like anhydrous stannic chloride or zinc chloride. google.com Another method involves the diazotization of 5-chloroanthranilic acid followed by a reaction that introduces the methyl group, although this is a less direct route. prepchem.com

Sequential Introduction of Halogens and Alkyl Groups

A plausible and controlled synthetic sequence would begin with the synthesis of 3-chloro-2-methylbenzoic acid. This intermediate would then be subjected to bromination. The directing effects of the existing substituents (the ortho-methyl group and the meta-carboxyl and chloro groups) would favor the introduction of the bromine atom at the 5-position, leading to the formation of 5-bromo-3-chloro-2-methylbenzoic acid.

A patent for the preparation of 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester describes the radical-initiated bromination of the corresponding methyl ester of 2-chloro-3-methyl-4-methylsulfonyl-benzoic acid. google.com While this involves bromination of the methyl group rather than the aromatic ring, it highlights that reactions on substituted chloro-methyl-benzoic acid derivatives are synthetically accessible.

The final step in this sequence would be the esterification of 5-bromo-3-chloro-2-methylbenzoic acid with methanol to yield the target compound, this compound.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial at each step to maximize the yield of the desired product and minimize the formation of impurities.

For Halogenation:

Catalyst: The choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and its concentration can significantly influence the regioselectivity of halogenation.

Temperature: Controlling the reaction temperature is critical to prevent over-halogenation and the formation of unwanted isomers.

Solvent: The polarity of the solvent can affect the reaction rate and selectivity.

For Esterification:

Catalyst Concentration: The amount of acid catalyst needs to be optimized to achieve a reasonable reaction rate without causing degradation of the starting material or product.

Reaction Time and Temperature: Monitoring the reaction progress by techniques like TLC or GC-MS helps in determining the optimal reaction time to maximize ester formation and minimize side reactions.

Water Removal: As Fischer esterification is an equilibrium reaction, the removal of water, for instance by using a Dean-Stark apparatus or a drying agent, can significantly improve the yield.

A study on the preparation of 5-bromo-3-fluoro-2-methylbenzoate, a structurally similar compound, highlights the importance of post-reaction purification steps, such as washing and column chromatography, to achieve high purity. google.com

Reaction Step Key Parameters for Optimization Desired Outcome
ChlorinationCatalyst, Temperature, Reaction TimeHigh selectivity for the 3-chloro isomer
BrominationBrominating agent, Catalyst, TemperatureHigh selectivity for the 5-bromo isomer
EsterificationCatalyst concentration, Temperature, Water removalHigh conversion to the methyl ester
Solvent Effects

The choice of solvent is critical in electrophilic aromatic halogenation as it can influence reaction rate, selectivity, and solubility of reagents. For the halogenation of aromatic compounds bearing electron-withdrawing groups, solvents of varying polarities are employed. Non-polar solvents like carbon tetrachloride have been used, while halogenated solvents such as dichloromethane (B109758) are also common choices due to their inertness and ability to dissolve both the substrate and halogenating agents.

In a study on the α-bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS) under microwave irradiation, the choice of solvent significantly impacted the reaction's success. Dichloromethane was identified as the optimal choice, providing excellent selectivity with only the desired monobromo product being formed. researchgate.net In contrast, reactions in other solvents like acetonitrile, diethyl ether, and THF resulted in considerably lower yields. researchgate.net This illustrates the profound effect a solvent can have on reaction outcomes.

Table 1: Effect of Different Solvents on a Model Bromination Reaction

This table is illustrative of solvent effects on a related bromination reaction, not specifically for this compound.

Entry Solvent Reaction Conditions Outcome/Yield Reference
1 Acetonitrile (CH₃CN) Microwave, 80°C Lower Yield researchgate.net
2 Diethyl Ether (Et₂O) Microwave, 80°C Lower Yield researchgate.net
3 Tetrahydrofuran (THF) Microwave, 80°C Lower Yield researchgate.net
4 n-Hexane Microwave, 80°C Lower Yield researchgate.net
5 Dichloromethane (DCM) Microwave, 80°C Excellent Selectivity, Higher Yield researchgate.net
Temperature and Time Optimization

Temperature and reaction time are interdependent variables that must be carefully optimized to achieve high conversion of the starting material while minimizing the formation of undesired by-products, such as over-halogenated species or isomers. Halogenation reactions of deactivated aromatic rings may require elevated temperatures to proceed at a reasonable rate.

For instance, a patented method for the chlorination and bromination of aromatic compounds with electron-withdrawing groups suggests a temperature range from ambient to about 100°C. google.com In the microwave-assisted regioselective halogenation of certain benzoxazin-2-ones, a dramatic increase in product yield was noted when shortening the reaction time to just 15 minutes at 100°C; further decreasing the time left the reactant unreacted, while prolonging it offered no significant benefit. semanticscholar.org For a chlorination variant of the same reaction, a higher temperature of 120°C was required for 30 minutes. semanticscholar.org

Table 2: Representative Temperature and Time Optimization in Halogenation

This table demonstrates the general principles of optimization using data from analogous reactions.

Reaction Type Temperature Time Yield Reference
Bromination 100°C 15 min 84% semanticscholar.org
Chlorination 120°C 30 min 75% semanticscholar.org
Conventional Chlorination 120°C 8 hours 60% semanticscholar.org
General Halogenation Ambient - 100°C Not Specified Effective google.com
Catalyst Selection and Loading

The halogenation of relatively deactivated aromatic rings, such as those containing an ester group, often requires a catalyst to facilitate the electrophilic substitution. Lewis acids are common catalysts for this purpose.

Common catalysts include:

Lewis Acids: Ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and iron(III) bromide (FeBr₃) are traditionally used to polarize the halogen molecule (e.g., Br₂ or Cl₂), making it a more potent electrophile. docbrown.info

Iodine Cocatalyst: The use of a catalytic amount of a Lewis acid can be enhanced by an iodine-containing cocatalyst. One patent describes using 0.1 to 10 mole % of a Lewis acid catalyst with 0.001 to 0.1 equivalents of an iodine cocatalyst. google.com

Palladium Catalysts: More advanced methods utilize transition metal catalysts. A palladium(II)-catalyzed meta-C–H bromination and chlorination of benzoic acid derivatives has been developed, offering high regioselectivity. nih.govrsc.orgrsc.org These reactions often employ an N-protected amino acid as a ligand. researchgate.net

The catalyst loading must be optimized to ensure efficiency without promoting side reactions. For the Pd(II)-catalyzed halogenation, catalyst loading is typically in the range of 5 mol%. semanticscholar.org

Table 3: Influence of Catalyst System on Aromatic Halogenation

This table provides examples of catalyst systems used for halogenating aromatic compounds.

Substrate Type Catalyst System Halogenating Agent Key Feature Reference(s)
Benzoic Acid Derivatives Pd(OAc)₂ (5 mol%) / PTSA N-halosuccinimide Microwave-assisted, regioselective semanticscholar.org
Aromatic Esters Lewis Acid (0.1-10 mol%) / Iodine (0.001-0.1 eq) Cl₂, Br₂, NBS, etc. Atmospheric pressure, for deactivated rings google.com
Benzoic Acid Derivatives Pd(OAc)₂ / N-Ac-Gly-OH N-bromophthalimide (NBP) Directs meta-halogenation nih.govresearchgate.net
General Arenes Anhydrous AlCl₃ or FeCl₃ Cl₂ Traditional electrophilic substitution docbrown.info

Advanced Synthetic Techniques

To improve efficiency, safety, and yield, modern synthetic chemistry has moved beyond traditional batch processing, incorporating advanced technologies.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow chemistry offers significant advantages for halogenation reactions, which are often fast and highly exothermic. rsc.orgrsc.org By performing reactions in narrow-diameter tubing or microreactors, superior control over reaction parameters is achieved.

Key benefits include:

Enhanced Safety: Hazardous and toxic reagents like elemental halogens (Cl₂, Br₂) can be generated and consumed in situ, avoiding the need to store large quantities. rsc.orgrsc.org Any hazardous materials can be quenched in-line. rsc.orgrsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of heat, preventing thermal runaways and the formation of hot spots that can lead to side products. rsc.orgrsc.org

Precise Reaction Control: Residence time, temperature, and reagent stoichiometry can be controlled with high precision, leading to improved selectivity and yields. rsc.orgrsc.org

This technology is particularly well-suited for gas-liquid reactions, such as those involving chlorine gas, and for photochemical transformations where uniform irradiation can be achieved. rsc.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. semanticscholar.orgajrconline.org The heating occurs through the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. ajrconline.org

In the context of preparing compounds like this compound, microwave assistance could be applied to the halogenation step. For example, the palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govrsc.orgoxazin-2-ones was completed in 15-30 minutes under microwave irradiation, whereas the same reaction under conventional heating required 8 hours and resulted in a lower yield. semanticscholar.org

Photochemical Methods for Halogenation

Photochemical reactions use light energy to initiate chemical transformations. In the context of halogenating substituted toluenes, UV light is most commonly associated with free-radical substitution on the alkyl side chain rather than the aromatic ring. docbrown.info For instance, reacting methylbenzene with chlorine in the presence of UV light leads to the formation of chloromethylbenzene, not a ring-chlorinated product. docbrown.info

However, visible-light photoredox catalysis has emerged as a powerful tool for a variety of transformations, including aromatic halogenation under mild conditions. These methods can use catalysts like eosin (B541160) Y or ruthenium/iridium complexes to generate halogen radicals or promote electrophilic halogenation pathways, offering an alternative to traditional methods that require harsh conditions or strong Lewis acids.

Chemical Transformations and Derivatization Studies

Modification of the Ester Group

The methyl ester group is a versatile handle for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester in Methyl 5-bromo-3-chloro-2-methylbenzoate to its corresponding carboxylic acid, 5-bromo-3-chloro-2-methylbenzoic acid, is a fundamental transformation. This reaction is typically achieved under either acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. High temperatures can enhance the rate of hydrolysis, particularly for sterically hindered esters. psu.edursc.org

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, like sulfuric or hydrochloric acid, in an aqueous medium. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Reaction Reagents and Conditions Product Typical Yield (%)
Basic Hydrolysis1. NaOH (aq), Heat 2. HCl (aq)5-bromo-3-chloro-2-methylbenzoic acid>90
Acidic HydrolysisH₂SO₄ (aq), Heat5-bromo-3-chloro-2-methylbenzoic acid80-90

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the ester is heated with an excess of a different alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the product by using the alcohol as the solvent. ucla.edu For base-catalyzed transesterification, a catalytic amount of a strong base, such as the corresponding alkoxide, is used. This method is often faster and proceeds under milder conditions than the acid-catalyzed counterpart.

Reactant Alcohol Catalyst Product Reaction Conditions
EthanolH₂SO₄Ethyl 5-bromo-3-chloro-2-methylbenzoateReflux in excess ethanol
IsopropanolNaO-iPrIsopropyl 5-bromo-3-chloro-2-methylbenzoateHeat in isopropanol
Benzyl (B1604629) alcoholTi(OBu)₄Benzyl 5-bromo-3-chloro-2-methylbenzoateHeat, removal of methanol (B129727)

Amidation Reactions

Amidation involves the reaction of the methyl ester with an amine to form the corresponding amide. This transformation is generally less facile than hydrolysis or transesterification and often requires elevated temperatures or the use of catalysts. Direct reaction of an ester with an amine is possible but often slow.

More efficient amidation can be achieved through various catalytic methods. For instance, certain metal catalysts can facilitate the direct amidation of esters with amines under milder conditions. researchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then converted to a more reactive acyl chloride or activated with a coupling agent before reaction with the amine.

Amine Method Product Typical Conditions
AmmoniaDirect Aminolysis5-bromo-3-chloro-2-methylbenzamideHigh temperature and pressure
AnilineCatalytic AmidationN-phenyl-5-bromo-3-chloro-2-methylbenzamideNi(II) catalyst, heat nih.gov
DiethylamineVia Acyl ChlorideN,N-diethyl-5-bromo-3-chloro-2-methylbenzamide1. Hydrolysis to acid 2. SOCl₂ 3. Diethylamine

Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring provide sites for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the ester and methyl groups are not strongly activating for SNAr. Therefore, displacing the bromine or chlorine with common nucleophiles like alkoxides or amines would likely require harsh reaction conditions, such as high temperatures and pressures, and may result in low yields.

The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the opposite of the trend for SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com However, given the substitution pattern of the title compound, SNAr reactions are not expected to be a primary pathway for its derivatization under standard laboratory conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen substituents. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, making the bromine atom at the 5-position the more likely site for selective reaction over the chlorine atom at the 3-position under carefully controlled conditions.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. It is anticipated that this compound would selectively undergo Suzuki coupling at the C-Br bond. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This reaction is a reliable method for the synthesis of aryl alkynes. Selective coupling at the C-Br bond is expected. rsc.orgnih.govorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a new, more substituted alkene. A palladium catalyst and a base are required. The reaction typically proceeds with high stereoselectivity. organic-chemistry.orgwikipedia.orgrug.nl

Coupling Reaction Coupling Partner Catalyst System Potential Product (at C-Br)
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 3-chloro-2-methyl-5-phenylbenzoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 3-chloro-2-methyl-5-(phenylethynyl)benzoate
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NMethyl 3-chloro-2-methyl-5-((E)-2-phenylvinyl)benzoate

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms from the aromatic ring of this compound. The difference in reactivity between aryl bromides and chlorides allows for selective reactions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage.

Catalytic hydrogenation is a common method for reductive dehalogenation. organic-chemistry.orgresearchgate.net Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, it is possible to selectively remove the bromine atom while leaving the chlorine atom intact. organic-chemistry.org More vigorous conditions would be required to remove the chlorine. Bimetallic systems, such as Pd/Fe, have also been shown to be effective for the dehalogenation of polyhalogenated aromatic compounds, with debromination occurring more rapidly than dechlorination. epa.gov Another approach involves the use of dissolving metal reductions, such as sodium or calcium in a lower alcohol, which can also effect the dehalogenation of aryl halides. google.com

Below is a table summarizing potential reductive dehalogenation strategies for this compound, based on general reactivity patterns of aryl halides.

Reagent/CatalystHydrogen SourceExpected Major ProductNotes
Pd/C (catalytic)H₂ gasMethyl 3-chloro-2-methylbenzoateSelective removal of bromine is expected under controlled conditions. organic-chemistry.org
Pd/FeH₂OMethyl 3-chloro-2-methylbenzoateDebromination is generally faster than dechlorination with such systems. epa.gov
Na in MethanolMethanolMethyl 2-methylbenzoate (B1238997)Likely to remove both halogens under forcing conditions. google.com

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is a site for various transformations, including oxidation and halogenation.

Oxidation to Carboxyl or Aldehyde

The methyl group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ in sulfuric acid) are capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. The halogen and ester functionalities are generally resistant to these conditions. This transformation would yield 5-bromo-3-chloro-2-(methoxycarbonyl)benzoic acid. It is generally challenging to stop the oxidation at the aldehyde stage, as the aldehyde is more susceptible to oxidation than the starting methyl group.

A summary of potential oxidation reactions is presented in the table below.

Oxidizing AgentSolventExpected Product
KMnO₄Water, Pyridine5-bromo-3-chloro-2-(methoxycarbonyl)benzoic acid
CrO₃ / H₂SO₄Acetone5-bromo-3-chloro-2-(methoxycarbonyl)benzoic acid

Halogenation of the Alkyl Side Chain

The methyl group can undergo free-radical halogenation at the benzylic position under the influence of UV light or with the use of a radical initiator. orgoreview.comwikipedia.org This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. ucalgary.ca Common reagents for this transformation include N-bromosuccinimide (NBS) for bromination and sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) for chlorination, often in the presence of a radical initiator like benzoyl peroxide (BPO).

This would convert the methyl group to a bromomethyl or chloromethyl group, yielding Methyl 5-bromo-3-chloro-2-(bromomethyl)benzoate or Methyl 5-bromo-3-chloro-2-(chloromethyl)benzoate, respectively. These products are versatile intermediates for further nucleophilic substitution reactions at the benzylic position.

The table below outlines typical conditions for side-chain halogenation.

ReagentInitiatorSolventExpected Product
N-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO) or UV lightCarbon tetrachlorideMethyl 5-bromo-3-chloro-2-(bromomethyl)benzoate
Cl₂UV light or heatCarbon tetrachlorideMethyl 5-bromo-3-chloro-2-(chloromethyl)benzoate

Electrophilic Functionalization of the Aromatic Ring

The aromatic ring of this compound has two available positions for electrophilic substitution: C4 and C6. The regioselectivity of such reactions is determined by the directing effects of the existing substituents. The methyl group is an activating ortho-, para-director. The chloro and bromo groups are deactivating ortho-, para-directors. The methyl ester group is a deactivating meta-director.

Considering the positions of the current substituents:

The methyl group at C2 directs to C3 (blocked), C4, and C6.

The chloro group at C3 directs to C2 (blocked), C4, and C6.

The bromo group at C5 directs to C4 and C6.

The methyl ester group at C1 directs to C3 (blocked) and C5 (blocked).

Nitration and Sulfonation Studies (regioselectivity considerations)

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. msu.edu For this compound, the nitronium ion (NO₂⁺) electrophile would be directed to the C4 and C6 positions. The reaction would likely yield a mixture of Methyl 5-bromo-3-chloro-2-methyl-4-nitrobenzoate and Methyl 5-bromo-3-chloro-2-methyl-6-nitrobenzoate.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.org Similar to nitration, the electrophile (SO₃) would attack the C4 and C6 positions, leading to a mixture of 5-bromo-3-chloro-2-methyl-4-sulfobenzoic acid and 5-bromo-3-chloro-2-methyl-6-sulfobenzoic acid (after ester hydrolysis under the strongly acidic conditions). Aromatic sulfonation is often a reversible process. libretexts.orglibretexts.org

The expected products of nitration are summarized below.

ReagentConditionsExpected Products
Conc. HNO₃ / Conc. H₂SO₄0-25 °CMixture of Methyl 5-bromo-3-chloro-2-methyl-4-nitrobenzoate and Methyl 5-bromo-3-chloro-2-methyl-6-nitrobenzoate

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important carbon-carbon bond-forming reactions that proceed via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com However, these reactions have a significant limitation: they are generally unsuccessful on strongly deactivated aromatic rings. openstax.org The aromatic ring of this compound is substituted with three deactivating groups (chloro, bromo, and methyl ester). The cumulative electron-withdrawing effect of these substituents renders the ring highly deactivated and therefore unreactive towards the electrophiles generated under Friedel-Crafts conditions. Consequently, Friedel-Crafts alkylation or acylation of this compound is not expected to proceed under standard conditions.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Mechanisms for Synthesis Steps

The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate can be envisioned through several plausible routes, each involving a series of well-established reaction mechanisms. A likely synthetic strategy would involve the sequential halogenation and esterification of a suitable precursor, such as 2-methylbenzoic acid or a derivative thereof.

One potential pathway begins with 2-methylbenzoic acid. The first step would be chlorination, followed by bromination, and finally esterification. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the halogenation steps. The methyl and carboxyl groups are ortho-, para-directing; however, the carboxyl group is deactivating, while the methyl group is activating.

Chlorination of 2-Methylbenzoic Acid: The introduction of a chlorine atom at the 3-position would likely proceed via an electrophilic aromatic substitution (EAS) mechanism. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), would be employed to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺). doubtnut.combyjus.com The aromatic ring of the benzoic acid derivative then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com Subsequent loss of a proton from the ring restores aromaticity, yielding 3-chloro-2-methylbenzoic acid.

Bromination of 3-Chloro-2-methylbenzoic Acid: The subsequent bromination to introduce a bromine atom at the 5-position also follows an EAS mechanism. A Lewis acid like iron(III) bromide (FeBr₃) is used to generate the Br⁺ electrophile. numberanalytics.com The existing substituents (methyl, chloro, and carboxyl groups) direct the incoming electrophile. The methyl group is activating and ortho-, para-directing, while the chloro and carboxyl groups are deactivating, with the chloro group also being ortho-, para-directing. The cumulative directive effects would favor the substitution at the 5-position.

Esterification: The final step is the Fischer esterification of 5-bromo-3-chloro-2-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. youtube.com Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound. youtube.com

An alternative synthetic route could involve a Sandmeyer reaction. wikipedia.orggeeksforgeeks.orgbyjus.com This would typically start with an appropriately substituted aniline, for instance, 2-amino-5-bromo-3-chloro-2-methylbenzoic acid. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. geeksforgeeks.org Subsequent treatment with a copper(I) chloride catalyst would facilitate the replacement of the diazonium group with a chlorine atom via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Kinetics of Derivatization Reactions

The kinetics of derivatization reactions involving this compound are influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring. Key derivatization reactions could include nucleophilic aromatic substitution (SNA r) or hydrolysis of the ester group.

Nucleophilic Aromatic Substitution (SNA r): While generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can make the aromatic ring susceptible to SNA r reactions under certain conditions. However, in the case of this compound, the presence of the electron-donating methyl group would likely retard the rate of such reactions. Kinetic studies on similar systems, such as the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, have shown that the reaction proceeds through a stepwise mechanism where the departure of the leaving group is the rate-determining step. psu.edu The reaction rates are typically determined under pseudo-first-order conditions, and the rate constants can be correlated with the electronic properties of the substituents using Hammett plots. psu.edu

Ester Hydrolysis: The hydrolysis of the methyl ester group can be either acid or base-catalyzed. The kinetics of these reactions are well-documented for a variety of substituted benzoates. acs.orggoogle.com Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. For base-catalyzed hydrolysis (saponification), the rate-determining step is the attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis would be influenced by the steric hindrance from the adjacent methyl group and the electronic effects of the chloro and bromo substituents.

To illustrate, a hypothetical kinetic study of the base-catalyzed hydrolysis of this compound could yield the following data:

[Substrate] (mol/L)[NaOH] (mol/L)Initial Rate (mol/L·s)
0.050.101.2 x 10⁻⁵
0.100.102.4 x 10⁻⁵
0.050.202.4 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of the synthesis of this compound.

Lewis Acids in Halogenation: As mentioned, Lewis acids like FeCl₃ and FeBr₃ are essential for the electrophilic halogenation of the aromatic ring. doubtnut.combyjus.com They function by coordinating with the halogen molecule, which polarizes the halogen-halogen bond and generates a more potent electrophile. numberanalytics.com This activation is crucial for the reaction to proceed at a reasonable rate, as benzene rings are relatively unreactive towards non-polarized halogens. masterorganicchemistry.com The choice of Lewis acid can also influence the selectivity of the halogenation. For instance, zirconium(IV) chloride has been shown to be a highly effective catalyst for certain bromination reactions. nih.gov

Brønsted Acids in Esterification: In the Fischer esterification step, a strong Brønsted acid like sulfuric acid is used as a catalyst. youtube.com The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The acid catalyst also facilitates the departure of the water molecule formed as a byproduct. Solid acid catalysts, such as modified montmorillonite (B579905) K10, have also been employed for the esterification of substituted benzoic acids, offering advantages in terms of reusability and reduced environmental impact. ijstr.org

Copper(I) Salts in Sandmeyer Reaction: In the alternative synthetic route involving a Sandmeyer reaction, copper(I) salts are crucial catalysts. wikipedia.orggeeksforgeeks.org The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgbyjus.com The aryl radical then abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst and forming the desired aryl halide. byjus.com

Computational Modeling of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the transition states and intermediates in the reactions involving this compound. nih.govresearchgate.netrsc.org Such studies can offer deep insights into the reaction mechanisms and predict the regioselectivity of the reactions.

Electrophilic Aromatic Substitution: For the halogenation steps, computational models can be used to calculate the relative energies of the possible sigma-complex intermediates. nih.gov The stability of these intermediates is a key factor in determining the position of electrophilic attack. The calculations would take into account the electronic effects (both inductive and resonance) of the methyl, chloro, and carboxyl or ester groups. By mapping the potential energy surface, the transition state for the formation of the sigma complex, which is typically the rate-determining step, can be located and its structure and energy determined. rsc.org This allows for a quantitative prediction of the most likely isomer to be formed.

Esterification: The mechanism of Fischer esterification can also be modeled computationally. The energies of the reactants, the tetrahedral intermediate, the transition states for its formation and breakdown, and the products can be calculated. These calculations can help in understanding the role of the acid catalyst in lowering the activation energy barriers for the reaction.

Illustrative Calculated Energies for Bromination of 3-chloro-2-methylbenzoic acid:

Position of BrominationRelative Energy of Sigma Complex (kcal/mol)Relative Energy of Transition State (kcal/mol)
4-position+2.5+18.2
5-position0 (most stable)+15.8
6-position+3.1+19.5

This is a hypothetical data table for illustrative purposes, based on general principles of electrophilic aromatic substitution.

These computational models can also be extended to study the transition states and intermediates in derivatization reactions, providing a comprehensive understanding of the reactivity of this compound at a molecular level.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Techniques

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Signals: For Methyl 5-bromo-3-chloro-2-methylbenzoate, four distinct signals would be anticipated:

Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-8.0 ppm). These protons, at positions 4 and 6 on the benzene (B151609) ring, would appear as doublets due to coupling with each other.

Methyl Ester Protons (-OCH₃): A singlet, integrating to three protons, expected in the δ 3.5-4.0 ppm range.

Aromatic Methyl Protons (-CH₃): A singlet, integrating to three protons, attached to the aromatic ring at position 2, typically appearing in the δ 2.0-2.5 ppm range.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Doublet1HAromatic H (H4)
~7.3 - 7.5Doublet1HAromatic H (H6)
~3.9Singlet3H-OCH₃
~2.4Singlet3HAr-CH₃

¹³C NMR Techniques

A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Expected Signals: Nine distinct signals would be expected, corresponding to each carbon atom in the molecule.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically in the δ 165-175 ppm range.

Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbons directly bonded to the electronegative bromine and chlorine atoms would have their chemical shifts significantly influenced.

Methyl Ester Carbon (-OCH₃): A signal in the δ 50-60 ppm range.

Aromatic Methyl Carbon (-CH₃): A signal in the δ 15-25 ppm range.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) (ppm)Carbon Assignment
~166C=O
~140C-Cl
~138C-CH₃
~135C-H (Aromatic)
~132C-COOCH₃
~130C-H (Aromatic)
~125C-Br
~52-OCH₃
~20Ar-CH₃

2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. A key cross-peak would be observed between the two aromatic protons, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl proton signals to their respective methyl carbon signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Vibrational Bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the IR spectrum, typically around 1720-1740 cm⁻¹.

C-O Stretch: An absorption band for the ester C-O bond would be expected in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-H Stretch: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl groups (below 3000 cm⁻¹) would be visible.

C-Cl and C-Br Stretch: These would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (C₉H₈BrClO₂), which is approximately 262 and 264 g/mol . The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a complex cluster of peaks for the molecular ion, which is a definitive signature for the presence of these halogens.

Fragmentation Analysis: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units), leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula (C₉H₈BrClO₂), confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound by separating impurities from the main component and providing mass-to-charge ratio data for structural elucidation.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The choice of column is critical for achieving good resolution. For aromatic esters, a common choice is a non-polar or medium-polarity column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane copolymer stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI).

The resulting mass spectrum displays the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For a compound like this compound, characteristic fragmentation patterns would be expected due to the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl), which give rise to distinctive isotopic patterns in the mass spectrum. Key fragmentation pathways for aromatic esters often involve cleavage of the ester group, leading to the loss of -OCH3 (M-31) or -COOCH3 (M-59). libretexts.org The aromatic ring itself is stable, often resulting in a prominent molecular ion peak. libretexts.org

The table below outlines typical parameters for a GC-MS analysis of a substituted methylbenzoate, which would be applicable for assessing the purity of this compound.

ParameterValue
Column ZB-5 MS (or equivalent), 30 m x 0.32 mm ID, 1.0 µm film
Carrier Gas Helium, constant flow of ~1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp. 60°C, ramp to 300°C
Ionization Mode Electron Impact (EI), 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Transfer Line Temp. 280 °C

This table is illustrative of typical GC-MS conditions for similar analytes.

By integrating the area of the peaks in the resulting chromatogram, the relative abundance of the main compound and any impurities can be determined, thus providing a quantitative assessment of purity.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. If this compound can be obtained as a single crystal of suitable quality, this method can provide precise information on bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The diffraction data are then used to construct an electron density map, from which the atomic positions can be determined.

The table below summarizes key crystal data parameters typically reported from an X-ray diffraction study, using data from an analogous compound, Methyl 4-methylbenzoate, for illustrative purposes. researchgate.net

ParameterIllustrative Value (Methyl 4-methylbenzoate)
Crystal System Monoclinic
Space Group P21/n
a (Å) 5.9134 (11)
b (Å) 7.6048 (14)
c (Å) 17.484 (3)
β (°) 97.783 (4)
Volume (Å3) 778.6 (2)
Z (molecules/unit cell) 4

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are central to the assessment of purity and the quantification of chemical compounds in research and industrial settings. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for this purpose.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile or thermally labile substances. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed.

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the compound will absorb UV light at a characteristic wavelength.

Method development for a halogenated aromatic ester would involve optimizing several parameters to achieve good resolution and peak shape. chromforum.org

ParameterTypical Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water (often with 0.1% acid like TFA or formic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a higher to lower percentage of Mobile Phase A
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210-254 nm)
Column Temperature Ambient or controlled (e.g., 25-35 °C)

This table presents typical starting conditions for an RP-HPLC method for aromatic compounds. chromforum.org

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentration.

In addition to its use with a mass spectrometer, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for purity assessment and quantification. The principles of separation are the same as in GC-MS, but the FID provides a different detection mechanism.

The FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range. After separation on the column, the eluting compounds are burned in a hydrogen-air flame. The combustion process produces ions, which generate a current that is proportional to the amount of carbon atoms entering the flame.

GC-FID is particularly useful for determining the percentage purity of a sample based on peak area normalization, assuming that the response factors of the impurities are similar to that of the main component. For more accurate quantification, an internal standard method is often employed.

Typical GC conditions for a methylbenzoate derivative would be similar to those used for GC-MS, as outlined in the table below. wiley-vch.de

ParameterIllustrative Value
Column DB-1 (or similar dimethylpolysiloxane), 10 m x 0.1 mm ID, 0.1 µm film
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 60°C, ramp at 60°C/min to 300°C, hold for 1 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table is based on a method for methyl benzoate (B1203000) and serves as a representative example. wiley-vch.de

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. However, no published studies were found that have performed DFT calculations on Methyl 5-bromo-3-chloro-2-methylbenzoate.

Geometry Optimization and Electronic Structure Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is not available. Furthermore, there is no data on its electronic properties, such as charge distribution and dipole moment, that would typically be derived from such calculations.

Vibrational Frequency Analysis

A vibrational frequency analysis, which is crucial for interpreting infrared and Raman spectra, has not been reported for this compound. Therefore, theoretical vibrational modes and their corresponding frequencies cannot be presented.

NMR Chemical Shift Prediction and Validation

Although NMR spectroscopy is a standard technique for molecular characterization, there are no published theoretical predictions of 1H and 13C NMR chemical shifts for this compound. Such predictions, when compared with experimental data, are invaluable for structural confirmation.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity. No studies containing MEP analysis for this compound were identified. This information would be key to understanding its electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and the resulting HOMO-LUMO gap for this compound have not been reported.

Spectroscopic Property Prediction (UV-Vis, IR)

Theoretical predictions of spectroscopic properties, such as UV-Vis absorption wavelengths and IR vibrational frequencies, are not available in the scientific literature for this specific compound. These theoretical spectra are essential for the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations

Future computational studies employing molecular dynamics would be beneficial in providing a more dynamic picture of this compound at the atomic level, complementing static quantum chemical calculations and experimental data.

Applications As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

A notable application of Methyl 5-bromo-3-chloro-2-methylbenzoate is its use as an intermediate in the synthesis of pharmacologically active molecules. Specifically, it serves as a precursor in the preparation of isoindolinone derivatives, which are core structures in various therapeutic agents.

A key example is the synthesis of 6-Bromo-4-chloroisoindolin-1-one, an intermediate for negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). google.com These modulators are under investigation for the treatment of neurological and psychiatric disorders. The synthesis involves a radical bromination of the methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), followed by cyclization to form the isoindolinone ring system. google.com

Role in the Development of Fine Chemicals

While specific large-scale applications in the fine chemical industry are not widely documented, the structural motifs present in this compound suggest its potential as a building block for various specialized chemicals. The presence of both bromo and chloro substituents allows for selective and sequential cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This differential reactivity can be exploited to introduce different organic fragments at specific positions on the aromatic ring, leading to the synthesis of highly functionalized and complex molecules that may find use as agrochemicals, specialty dyes, or electronic materials.

Precursor for Advanced Materials

The application of this compound as a direct precursor for advanced materials like polymers, liquid crystals, or dyes is not extensively reported in the literature. However, its dihalogenated nature makes it a potential monomer for the synthesis of specialty polymers through polycondensation or cross-coupling polymerization reactions. The resulting polymers would possess halogen atoms that could be further functionalized to tune the material's properties. The rigid aromatic core of the molecule could also be incorporated into the structures of liquid crystals or organic dyes, although this remains a speculative application without direct supporting research.

Green Chemistry Considerations in its Synthesis and Use

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of halogenated compounds like this compound present both challenges and opportunities in this regard.

Synthesis: Traditional methods for the halogenation of aromatic compounds often involve the use of hazardous reagents and generate significant waste. Greener alternatives focus on the use of milder and more selective halogenating agents, catalytic systems to reduce the amount of reagents needed, and the use of more environmentally benign solvents. For the synthesis of polysubstituted benzoic acid derivatives, biocatalysis and other sustainable methods are being explored to minimize the environmental footprint. chemicalbook.inresearchgate.net

Use: In its application as a synthetic intermediate, green chemistry principles can be applied by optimizing reaction conditions to maximize atom economy and minimize waste. This includes the use of catalytic reactions, such as the aforementioned cross-coupling reactions, which are highly efficient. The development of solvent-free or aqueous reaction conditions for transformations involving this compound would also contribute to a greener chemical process. Furthermore, designing synthetic routes that reduce the number of steps and avoid the use of protecting groups are key aspects of green chemistry that are relevant to the utilization of this compound.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. royalsocietypublishing.orgdergipark.org.tr Future research on Methyl 5-bromo-3-chloro-2-methylbenzoate should prioritize the development of more sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. jetir.org

Current synthetic approaches to polysubstituted benzoates often rely on traditional methods that may involve harsh reaction conditions and generate significant waste. researchgate.net Innovations in this area could involve:

Catalyst-Free Reactions: Exploring catalyst-free methods for the synthesis of substituted benzoates can eliminate the need for potentially toxic and expensive metal catalysts. bohrium.comumb.edu

Green Solvents: The use of environmentally benign solvents, such as water or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. chemistryviews.orgrsc.org Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. chemistryviews.org

Alternative Energy Sources: Employing alternative energy sources like microwave irradiation or ultrasound could lead to shorter reaction times and increased energy efficiency compared to conventional heating methods. jetir.org

Atom Economy: Designing synthetic pathways with high atom economy ensures that a maximum number of atoms from the starting materials are incorporated into the final product, thereby minimizing waste. bohrium.com

Synthetic StrategyKey AdvantagesRelevant Research Areas
Catalyst-Free SynthesisReduced toxicity, lower cost, simplified purificationMechanistic studies of uncatalyzed reactions
Green SolventsReduced environmental impact, improved safetyAqueous organic chemistry, biodegradable solvents
Alternative EnergyFaster reactions, energy efficiencyMicrowave-assisted synthesis, sonochemistry
High Atom EconomyWaste minimization, resource efficiencyReaction design, cascade reactions

Exploration of Novel Reactivity Patterns

The electronic and steric properties of this compound, arising from its distinct substitution pattern, suggest the potential for novel and unexplored reactivity. The interplay between the electron-withdrawing halogens and the electron-donating methyl group can influence the regioselectivity of various reactions. libretexts.org

Future investigations should aim to:

Understand Aromatic Reactivity: Systematically studying the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution will provide a deeper understanding of how the substituents direct incoming reagents. ed.ac.uknih.gov Computational modeling can be a powerful tool in predicting reaction outcomes and explaining observed reactivity patterns. researchgate.net

Investigate Polycyclic Aromatic Hydrocarbon (PAH) Formation: Exploring conditions for the transformation of this benzoate (B1203000) into more complex polycyclic aromatic hydrocarbons could open up new avenues for materials science applications. nih.gov

Uncover Unconventional Transformations: Research into less common reaction pathways, potentially involving the activation of C-H or C-halogen bonds in unexpected ways, could lead to the discovery of new synthetic methodologies.

Expansion of Derivatization Potential

The bromine and chlorine atoms on the aromatic ring of this compound serve as versatile handles for a wide range of derivatization reactions, particularly transition-metal-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in the construction of complex organic molecules. nih.gov

Key areas for future research include:

Selective Cross-Coupling: Developing highly selective methods for the differential functionalization of the C-Br and C-Cl bonds is a significant challenge and a major opportunity. Due to the generally higher reactivity of C-Br bonds in oxidative addition, selective coupling at this position is often feasible. acs.org

Diverse Coupling Partners: Expanding the scope of cross-coupling partners beyond standard boronic acids (Suzuki coupling) to include organosilicon nih.govorganic-chemistry.org, organotin (Stille coupling), and organozinc (Negishi coupling) reagents will greatly enhance the synthetic utility of this building block.

Novel Functionalization: Exploring derivatization of the ester group and the methyl group will provide access to a wider array of functionalized compounds with potentially interesting biological or material properties. nih.govresearchgate.netnih.govnih.gov

Cross-Coupling ReactionKey FeaturesPotential Applications
Suzuki CouplingMild conditions, high functional group toleranceSynthesis of biaryls and complex molecules
Stille CouplingVersatile for various coupling partnersNatural product synthesis, materials science
Negishi CouplingHigh reactivity and selectivityPharmaceutical synthesis
Hiyama CouplingFluoride-activated, often milder conditionsFine chemical synthesis

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis and flow chemistry platforms offers exciting possibilities for the efficient and high-throughput synthesis of derivatives of this compound. bohrium.comresearchgate.net These technologies can accelerate the discovery of new molecules with desired properties. nih.govatomfair.com

Future efforts in this domain should focus on:

Flow Chemistry Synthesis: Developing continuous-flow processes for the synthesis and derivatization of this compound can offer advantages in terms of safety, scalability, and reproducibility. vapourtec.comnih.govvapourtec.comacs.orgrsc.org Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities. researchgate.net

High-Throughput Screening: Integrating automated synthesis with high-throughput screening techniques will enable the rapid evaluation of large libraries of derivatives for various applications, such as in drug discovery or materials science.

Machine Learning Optimization: Utilizing machine learning algorithms to optimize reaction conditions in an automated fashion can significantly reduce the time and resources required for process development. nih.gov

The integration of this compound into automated platforms could streamline the synthesis of novel pharmaceutical intermediates and other valuable chemical entities. innovationnewsnetwork.com

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-bromo-3-chloro-2-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and esterification steps. For example:

Halogenation: Start with 2-methylbenzoic acid. Introduce bromine at position 5 via electrophilic aromatic substitution using Br₂/FeBr₃. Subsequent chlorination at position 3 may require a directing group (e.g., methyl ester) to ensure regioselectivity .

Esterification: Convert the carboxylic acid to the methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
  • Use low temperatures (0–5°C) during bromination to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR: Identify substituent positions on the aromatic ring. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while bromine and chlorine induce deshielding in adjacent protons .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~291.97 for C₁₀H₉BrClO₂).
  • IR Spectroscopy: Detect ester carbonyl stretch (~1720 cm⁻¹) .
    Note: Compare data with structurally similar compounds (e.g., methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate ) to resolve ambiguities.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine Reactivity: The bromine at position 5 is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ and aryl boronic acids for selective cross-coupling .
  • Chlorine Stability: The chlorine at position 3 remains inert under mild conditions, enabling sequential functionalization .
    Experimental Design:
  • Perform kinetic studies with varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to optimize selectivity.
  • Analyze regioselectivity via X-ray crystallography or NOE NMR .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, DCM, and THF. Literature reports suggest limited solubility in water (0.35 g/L at 25°C) but higher solubility in polar aprotic solvents .
  • Temperature Effects: Conduct solubility assays at 25°C and 40°C to identify thermal dependencies.
  • Impurity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities that may alter solubility .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Agents: Modify the ester group to amides via aminolysis. For example, react with primary amines to generate derivatives with enhanced biofilm inhibition .
  • Anti-inflammatory Scaffolds: Introduce hydroxyl groups via hydrolysis (e.g., NaOH/EtOH) to create salicylate analogs for COX-2 inhibition studies .
    Validation:
  • Screen derivatives in vitro (e.g., MIC assays for antimicrobial activity).
  • Perform molecular docking to predict binding affinity to target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.